

Pingbeimine C (CAS No. 128585-96-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pingbeimine C, with the Chemical Abstracts Service (CAS) number 128585-96-6, is a naturally occurring steroidal alkaloid belonging to the cevanine classification.^[1] This compound is found in plants of the *Fritillaria* genus, which have a long history of use in traditional medicine, particularly for respiratory ailments. While specific research on **Pingbeimine C** is limited, the broader family of *Fritillaria* alkaloids has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known information on **Pingbeimine C** and presents relevant data from closely related compounds to inform future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pingbeimine C** is presented in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Source
CAS Number	128585-96-6	[1]
Molecular Formula	C27H43NO6	[1]
Molecular Weight	477.63 g/mol	[1]
Synonyms	Pingpeimine C, PingbeiMine A, (3 β ,5 α ,7 α ,16 β)-3,7,14,16,20- Pentahydroxycevan-6-one	[1][2]
Appearance	Solid (predicted)	
Solubility	Soluble in methanol, ethanol, DMSO	
pKa	12.30 \pm 0.70 (Predicted)	

Potential Pharmacological Activities and Mechanism of Action

Direct pharmacological studies on isolated **Pingbeimine C** are not extensively available in the public domain. However, research on total alkaloids from *Fritillaria cirrhosa* and structurally similar cevanine-type alkaloids provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Anti-fibrotic Activity

Extracts of *Fritillaria* bulbs and related alkaloids, such as peiminine, have demonstrated significant anti-inflammatory and anti-fibrotic properties.[3][4][5] These effects are particularly relevant to respiratory conditions like pulmonary fibrosis.[5][6][7][8][9][10]

A key mechanism implicated in these activities is the inhibition of the Transforming Growth Factor-beta (TGF- β) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[11][12][13][14][15][16][17] The TGF- β pathway is a central regulator of fibrosis, while the NF- κ B pathway is a critical mediator of inflammation.[11][13][14][16] Inhibition of these pathways by *Fritillaria* alkaloids suggests a potential mechanism for their therapeutic effects in inflammatory and fibrotic diseases.

Anticancer Activity

Emerging evidence suggests that alkaloids from *Fritillaria* species may possess anticancer properties.^{[18][19][20][21]} Studies on the total alkaloids of *Bulbus Fritillariae Cirrhosae* have shown antiproliferative activity against various cancer cell lines, including breast cancer.^{[22][23][24][25]} While the specific contribution of **Pingbeimine C** to this activity is unknown, it represents a promising area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related *Fritillaria* alkaloids. These protocols can serve as a foundation for designing experiments to investigate the biological activities of **Pingbeimine C**.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of steroidal alkaloids from *Fritillaria ussuriensis*.^[26]

- **Cell Culture:** Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of the test compound (e.g., **Pingbeimine C**) for 1 hour.
- **Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
- **NO Measurement:** Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antifibrotic Assay: TGF- β -induced Fibroblast Activation

This protocol is based on studies investigating the antifibrotic effects of cevanine-type alkaloids. [\[5\]](#)

- **Cell Culture:** Culture human lung fibroblasts (e.g., MRC-5) in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Cell Seeding:** Seed the cells in a 6-well plate and grow to confluence.
- **Serum Starvation:** Serum-starve the cells for 24 hours before treatment.
- **Treatment and Stimulation:** Pre-treat the cells with the test compound for 1 hour, followed by stimulation with TGF- β 1 (e.g., 5 ng/mL) for 48 hours.
- **Protein Extraction and Western Blot:** Lyse the cells and extract total protein. Perform Western blot analysis to determine the expression levels of fibrotic markers such as α -smooth muscle actin (α -SMA) and fibronectin.
- **Data Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine the effect of the compound on TGF- β 1-induced protein expression.

In Vitro Anticancer Assay: MTT Cell Viability Assay

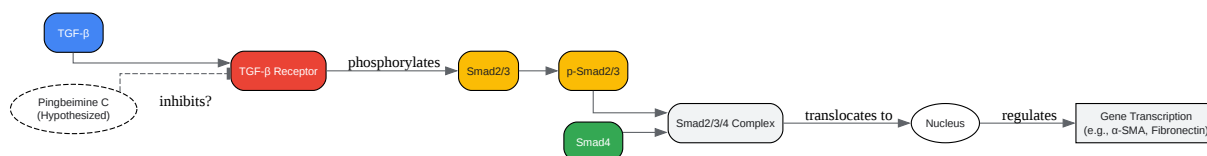
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

- **Cell Culture:** Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
- **Cell Seeding:** Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- **Treatment:** Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

- **MTT Assay:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
- **Solubilization:** Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

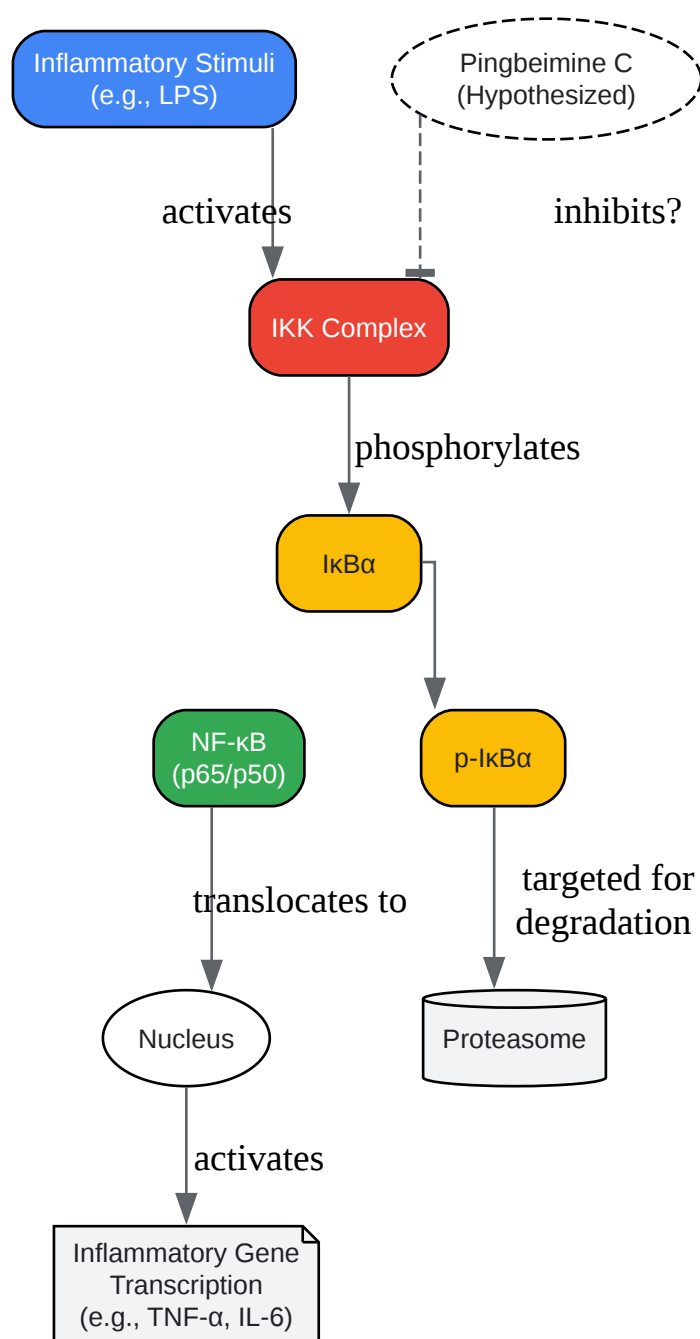
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by **Pingbeimine C** and a general workflow for its investigation.



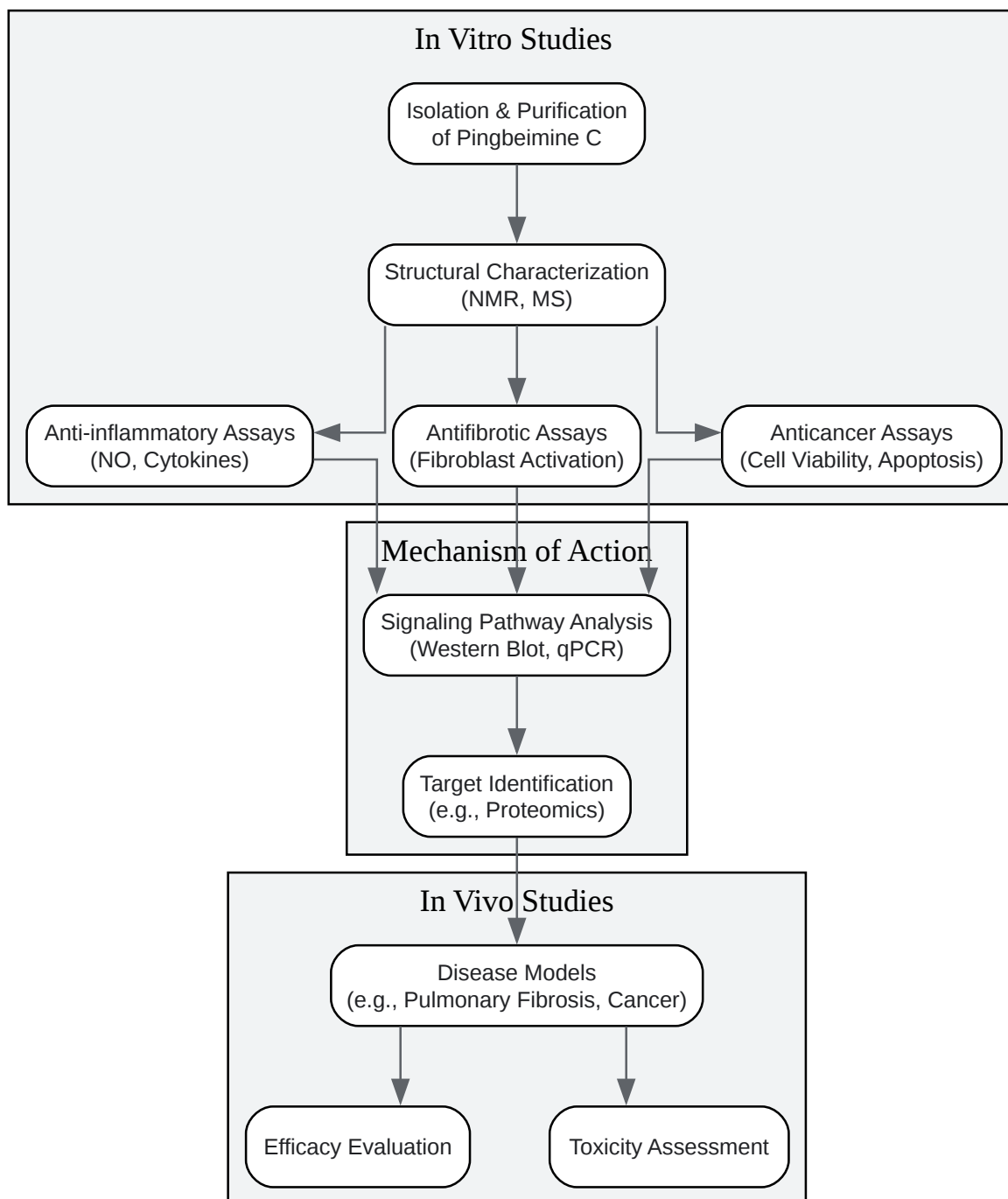
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Caption: Hypothesized inhibition of the TGF-β signaling pathway by **Pingbeimine C**.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Pingbeimine C**.



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Caption: A proposed experimental workflow for the investigation of **Pingbeimine C**.

Conclusion and Future Directions

Pingbeimine C represents an understudied natural product with potential therapeutic value, inferred from the bioactivities of related Fritillaria alkaloids. The existing literature strongly suggests that future research should focus on its anti-inflammatory, anti-fibrotic, and anticancer properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid framework for initiating such investigations. Elucidating the specific biological targets and signaling pathways modulated by **Pingbeimine C** will be crucial for its potential development as a novel therapeutic agent.

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